

6-Bromoimidazo[1,2-a]pyrazin-2-amine physical characteristics

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Compound of Interest

Compound Name: 6-Bromoimidazo[1,2-a]pyrazin-2-amine

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An In-depth Technical Guide to the Physical Characteristics of **6-Bromoimidazo[1,2-a]pyrazin-2-amine**

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **6-Bromoimidazo[1,2-a]pyrazin-2-amine**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrazine scaffold is a privileged structure found in numerous biologically active molecules, including inhibitors of key enzymes in oncology and immunology.^{[1][2][3][4]} This document serves as a vital resource for researchers, offering detailed data on the compound's properties, established protocols for its characterization, and expert insights into the interpretation and application of this data in a research and development setting.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine ring system is a nitrogen-rich bicyclic heterocycle considered a structural analog of purines. This scaffold has garnered substantial attention in pharmaceutical research due to the diverse pharmacological activities exhibited by its derivatives. These activities include anti-inflammatory, antibacterial, anticancer, and phosphodiesterase inhibitory effects.^[4] Notably, derivatives of this core structure have been investigated as potent and

selective ENPP1 inhibitors, which play a role in regulating the cGAS-STING pathway for cancer immunotherapy.[\[1\]](#)[\[2\]](#)

6-Bromoimidazo[1,2-a]pyrazin-2-amine serves as a crucial building block or intermediate for the synthesis of more complex molecules within this class. The presence of the bromine atom at the C6 position provides a versatile handle for further functionalization via cross-coupling reactions, while the amine group at the C2 position allows for amide bond formation or other modifications. A thorough understanding of its fundamental physical characteristics is therefore paramount for its effective use in synthesis, purification, formulation, and biological screening.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence everything from reaction kinetics and purification efficiency to solubility, absorption, and ultimately, potential therapeutic efficacy. The key properties of **6-Bromoimidazo[1,2-a]pyrazin-2-amine** are summarized below.

Property	Value	Source
IUPAC Name	6-bromoimidazo[1,2-a]pyrazin-2-amine	[5]
CAS Number	1103861-38-6	[5] [6]
Molecular Formula	C ₆ H ₅ BrN ₄	[5]
Molecular Weight	213.03 g/mol	[5]
Monoisotopic Mass	211.96976 Da	[5]
Appearance	Solid (predicted)	
Predicted XLogP3	1.4	[5]
Hydrogen Bond Donors	1	[5]
Hydrogen Bond Acceptors	4	[5]
Topological Polar Surface Area	56.2 Å ²	[5]

Expert Insights:

- **Molecular Weight:** At 213.03 g/mol, the compound adheres to Lipinski's Rule of Five (<500 Da), a guideline for drug-likeness, suggesting a favorable starting point for oral bioavailability.
- **XLogP:** The predicted octanol-water partition coefficient (XLogP) of 1.4 indicates a balanced lipophilicity. This is often a desirable trait in drug candidates, as it suggests the molecule may possess sufficient lipid solubility to cross cell membranes without being so lipophilic that it suffers from poor aqueous solubility.
- **Polar Surface Area (PSA):** A TPSA of 56.2 Å² is well within the range associated with good cell permeability and oral bioavailability (typically <140 Å²).

Spectral and Structural Characterization

Spectroscopic analysis is essential for verifying the identity, structure, and purity of a synthesized compound.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyrazine core. The chemical shifts and coupling patterns of the protons at the C3, C5, and C8 positions would be characteristic. The amine (-NH₂) protons would likely appear as a broad singlet, the position of which can be solvent-dependent.
 - ¹³C NMR: The carbon spectrum will show six distinct signals corresponding to the carbon atoms of the bicyclic core. The carbon atom attached to the bromine (C6) would be significantly influenced by the halogen's electronegativity.
- **Infrared (IR) Spectroscopy:**
 - The IR spectrum should display characteristic absorption bands. Key expected frequencies include N-H stretching vibrations for the primary amine group (typically in the 3300-3500 cm⁻¹ region) and C=N and C=C stretching vibrations within the aromatic ring system (around 1500-1650 cm⁻¹).
- **Mass Spectrometry (MS):**

- Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight. A key diagnostic feature would be the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio. Therefore, the mass spectrum will show two major peaks for the molecular ion ($[\text{M}]^+$ and $[\text{M}+2]^+$) of nearly equal intensity, separated by two mass units, which is a definitive signature for a monobrominated compound.

Experimental Methodologies for Characterization

The following protocols outline standard procedures for determining the key physical properties of **6-Bromoimidazo[1,2-a]pyrazin-2-amine**.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Causality: The melting point is a critical indicator of purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range. DSC provides a highly accurate and reproducible measurement by quantifying the heat flow required to raise the sample's temperature. The melting event is observed as an endothermic peak on the DSC thermogram.

Protocol:

- **Sample Preparation:** Accurately weigh 1-3 mg of the dry, powdered compound into a standard aluminum DSC pan.
- **Instrument Setup:** Place the sample pan and an empty reference pan into the DSC cell.
- **Thermal Program:**
 - Equilibrate the cell at 25°C.
 - Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point.
 - Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative degradation.

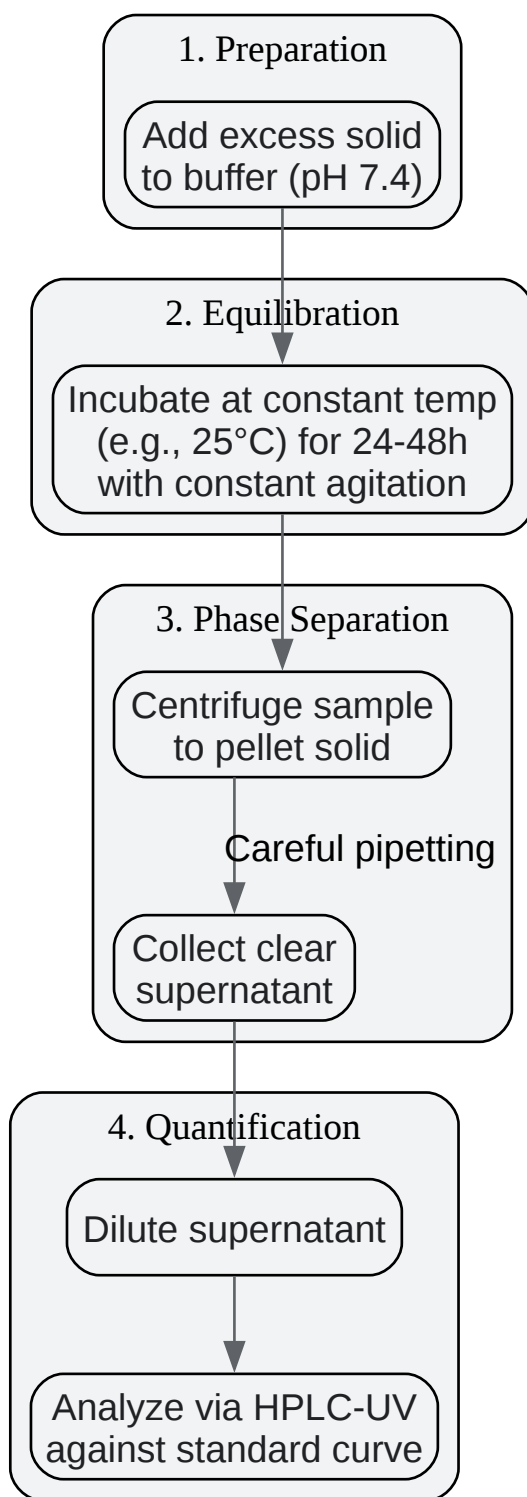
- **Data Analysis:** The onset temperature of the endothermic peak is recorded as the melting point. The peak's sharpness provides a qualitative measure of purity.

Determination of Aqueous Solubility (Shake-Flask Method)

Causality: Aqueous solubility is a fundamental property that dictates a compound's dissolution rate and bioavailability. The shake-flask method is the gold-standard equilibrium method, measuring the concentration of a saturated solution after an extended incubation period.

Protocol:

- **Sample Preparation:** Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The excess solid ensures that equilibrium saturation is achieved.
- **Equilibration:** Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.
- **Phase Separation:** After incubation, remove the vial and allow the undissolved solid to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all suspended particles.
- **Quantification:** Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) and analyze the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector against a standard curve.



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Caption: Workflow for Aqueous Solubility Determination.

Stability, Storage, and Safety

Stability and Storage: Proper handling and storage are crucial to maintain the integrity of the compound. Based on supplier recommendations for similar heterocyclic amines and brominated compounds, **6-Bromoimidazo[1,2-a]pyrazin-2-amine** should be stored in a cool, dark, and dry place.[6] The recommended storage condition is 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture, light, or oxygen.[6]

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[5]:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Researchers handling this compound should use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or powder.

Conclusion

6-Bromoimidazo[1,2-a]pyrazin-2-amine is a valuable heterocyclic building block with physicochemical properties that make it an attractive starting point for drug discovery programs. Its balanced lipophilicity, moderate polar surface area, and adherence to drug-like structural alerts underscore its potential. The experimental protocols and data provided in this guide offer a robust framework for its characterization, ensuring that researchers can confidently utilize this compound in the synthesis and development of novel therapeutic agents.

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